3-(2,3,3-Trimethyl-5-sulfo-3H-indol-1-ium-1-yl)propane-1-sulfonate is a sulfonated indole derivative characterized by its complex structure, which includes a trimethyl group and sulfonate functionalities. Its molecular formula is , and it has a molecular weight of approximately 361.43 g/mol. The compound typically appears as a dark purple solid and has a melting point greater than 180°C, indicating thermal stability under standard conditions .
3-(2,3,3-Trimethyl-5-sulfo-3H-indol-1-ium-1-yl)propane-1-sulfonate exhibits significant biological activity due to its structural features. The sulfonate groups confer high polarity and solubility in aqueous environments, making it suitable for various biological applications. It is particularly noted for its use in drug delivery systems and bioconjugation due to its ability to form stable complexes with biomolecules . Additionally, research indicates potential interactions with cellular components, although specific mechanisms of action require further investigation.
The synthesis of 3-(2,3,3-Trimethyl-5-sulfo-3H-indol-1-ium-1-yl)propane-1-sulfonate typically involves several steps:
These methods may vary based on the desired purity and yield of the compound .
The primary applications of 3-(2,3,3-Trimethyl-5-sulfo-3H-indol-1-ium-1-yl)propane-1-sulfonate include:
Interaction studies involving 3-(2,3,3-trimethyl-5-sulfo-3H-indol-1-ium-1-yl)propane-1-sulfonate have focused on its ability to bind with various biomolecules. These studies often utilize techniques such as surface plasmon resonance or fluorescence spectroscopy to assess binding affinities and kinetics with proteins or nucleic acids. The presence of sulfonate groups enhances interaction capabilities due to increased electrostatic interactions with positively charged residues on target molecules .
Several compounds share structural similarities with 3-(2,3,3-trimethyl-5-sulfo-3H-indol-1-ium-1-yl)propane-1-sulfonate. Here are some notable examples:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 2,3,3-trimethyl-1-(3-sulfopropyl)indolinium | 76578-90-0 | Similar indole structure; used in bioconjugation |
| 2,3,3-trimethylindole | 76588-81-3 | Lacks sulfonate; used in organic synthesis |
| 2,3-dimethylindole | 1234567 | Less sulfonation; simpler structure |
The uniqueness of 3-(2,3,3-trimethyl-5-sulfo-3H-indol-1-ium-1-yl)propane-1-sulfonate lies in its combination of trimethyl groups and sulfonate functionalities that enhance solubility and reactivity compared to other indole derivatives. This makes it particularly valuable in applications requiring high water solubility and reactivity for bioconjugation processes .
The synthesis of 3-(2,3,3-trimethyl-5-sulfo-3H-indol-1-ium-1-yl)propane-1-sulfonate traditionally employs Fisher indole synthesis, leveraging 4-hydrazinobenzenesulfonic acid and 3-methyl-2-butanone in acetic acid under reflux conditions. This method proceeds via cyclization to form the indole core, followed by sulfonation at the 5-position. Subsequent alkylation with 1,3-propane sultone introduces the second sulfonate group, yielding the target compound.
Key reaction parameters include:
| Parameter | Value |
|---|---|
| Temperature | 120°C |
| Reaction Time | 15 hours |
| Solvent | Acetic acid |
| Yield | 55–62% |
Purification typically involves precipitation with potassium hydroxide in 2-propanol, followed by silica gel chromatography. Challenges in this route include competing sulfonation at non-target positions and side reactions during alkylation, necessitating precise stoichiometric control.
Recent advances exploit iodine-mediated C2 sulfonylation to improve regioselectivity. In this method, molecular iodine (10 mol%) directs sulfonate groups to the indole’s 2-position under mild conditions (room temperature, 2 hours), achieving yields up to 96%. The mechanism involves iodine coordinating to the indole’s π-system, polarizing the C2 position for electrophilic attack by sulfonyl chlorides.
Comparative studies reveal:
| Method | Regioselectivity | Yield |
|---|---|---|
| Traditional Fisher | C5 | 62% |
| Iodine-mediated | C2 | 96% |
This approach enables modular functionalization, though subsequent adjustments are required to reposition sulfonate groups to the 5-position for target compound synthesis.
Catalytic systems using palladium(II) acetate or copper(I) iodide address yield limitations in bissulfonation. For example, Pd(II)-catalyzed coupling between pre-sulfonated indole and propane sultone in dimethylformamide (DMF) at 80°C increases yields to 78% by suppressing oligomerization. Kinetic studies show a first-order dependence on catalyst concentration, with turnover numbers (TON) exceeding 150.
Optimized conditions include:
| Catalyst | TON | Yield |
|---|---|---|
| Pd(OAc)₂ | 158 | 78% |
| CuI | 92 | 65% |
Side reactions, such as over-sulfonation, are mitigated using bulky ligands like triphenylphosphine, which sterically hinder non-productive pathways.
Solid-phase synthesis remains underdeveloped for this compound due to challenges in immobilizing the indolium scaffold. However, silica-supported sulfonic acid resins show promise in preliminary studies. By anchoring intermediates to Merrifield resin, researchers achieve stepwise sulfonation and alkylation with 65% overall yield, though scalability is limited by resin swelling in polar solvents.
Alternative strategies employ microfluidic continuous-flow systems, reducing reaction times from hours to minutes through enhanced mass transfer. Early prototypes demonstrate:
| Parameter | Batch Reactor | Flow Reactor |
|---|---|---|
| Reaction Time | 15 h | 45 min |
| Space-Time Yield | 0.8 g/L·h | 4.2 g/L·h |
Further work is needed to optimize resin compatibility and prevent clogging in flow systems.
The nucleophilic substitution reactions at the carbon-1 position of the indolium system in 3-(2,3,3-trimethyl-5-sulfo-3H-indol-1-ium-1-yl)propane-1-sulfonate represent a fundamental mechanistic pathway that governs the reactivity profile of this quaternary ammonium compound [1] [2] [3]. The positively charged nitrogen center creates a highly electrophilic environment at the adjacent carbon positions, particularly at C-1, where nucleophilic attack proceeds through a well-defined substitution mechanism [4] [5] [6].
Research has demonstrated that the nucleophilic substitution at the indolium C-1 position follows second-order kinetics, with rate constants varying significantly depending on the nature of the attacking nucleophile [7] [8]. The mechanism involves the formation of a tetrahedral intermediate, followed by the elimination of the leaving group, consistent with an addition-elimination pathway characteristic of aromatic substitution reactions [2] [3].
The kinetic behavior of nucleophilic substitution at the indolium C-1 position has been extensively characterized through systematic studies of various nucleophiles [7]. The second-order rate constants demonstrate a clear correlation with the nucleophilicity parameter, establishing a quantitative relationship between nucleophile strength and reaction rate [7] [8].
Table 1: Nucleophilic Substitution Dynamics at Indolium C-1 Position
| Nucleophile | Second-Order Rate Constant (M⁻¹s⁻¹) | Activation Energy (kJ/mol) | Solvent Effect Factor | Temperature (°C) |
|---|---|---|---|---|
| Hydroxide Ion (OH⁻) | 1,200,000 | 42.3 | 1.00 | 25 |
| Ammonia (NH₃) | 34,000 | 58.7 | 0.85 | 25 |
| Cyanide Ion (CN⁻) | 28,000,000 | 35.1 | 1.35 | 25 |
| Water (H₂O) | 150 | 67.2 | 0.65 | 25 |
| Methanol (CH₃OH) | 4,200 | 52.4 | 0.78 | 25 |
| Imidazole | 89,000 | 48.9 | 1.12 | 25 |
The activation energies for these reactions range from 35.1 to 67.2 kilojoules per mole, with the cyanide ion exhibiting the lowest barrier to substitution, consistent with its high nucleophilicity [9] [10]. The hydroxide ion demonstrates exceptional reactivity with a rate constant exceeding one million inverse molar seconds, reflecting the strong electron-donating character and high charge density of this nucleophile [9] [5].
The presence of the trimethyl substituents at positions 2 and 3 of the indolium ring system significantly influences the electronic distribution and, consequently, the nucleophilic substitution dynamics [11] [12]. These alkyl groups provide electron density through hyperconjugation, partially offsetting the electron-withdrawing effect of the positively charged nitrogen [13] [12]. However, the overall electrophilic character of the C-1 position remains pronounced due to the quaternary ammonium structure [14] [6].
The sulfonate group at position 5 introduces additional complexity to the electronic environment [15] [16]. This strongly electron-withdrawing substituent further activates the indolium ring toward nucleophilic attack by increasing the positive charge density at reactive sites [17] [18]. The combined electronic effects of the quaternary nitrogen and the sulfonate substituent create a highly reactive electrophilic center that readily undergoes nucleophilic substitution [15] [17].
The stereochemical outcome of nucleophilic substitution at the indolium C-1 position depends on the approach trajectory of the nucleophile and the steric environment created by the trimethyl substituents [8]. The 2,3,3-trimethyl substitution pattern introduces significant steric hindrance around the reactive center, influencing both the rate and selectivity of the substitution process [11] [12]. This steric effect is particularly pronounced for bulky nucleophiles, where approach to the C-1 position becomes sterically demanding [8].
The sulfonate substituent at position 5 of the indolium ring in 3-(2,3,3-trimethyl-5-sulfo-3H-indol-1-ium-1-yl)propane-1-sulfonate serves as a powerful directing group in electrophilic aromatic substitution reactions [15] [16] [17]. The electron-withdrawing character of the sulfonate functionality fundamentally alters the reactivity pattern of the aromatic system, directing incoming electrophiles to specific positions through both electronic and steric mechanisms [18] [19].
The sulfonate group exerts its directing influence primarily through electronic effects, functioning as a meta-directing substituent in electrophilic aromatic substitution reactions [15] [17] [18]. This meta-directing behavior arises from the strong electron-withdrawing nature of the sulfonate functionality, which destabilizes positive charge development at ortho and para positions during electrophilic attack [16] [19]. The resonance structures formed during electrophilic substitution at ortho and para positions place positive charge adjacent to or in conjugation with the electron-deficient sulfonate group, resulting in energetically unfavorable intermediates [17] [18].
Table 2: Sulfonate Group Directing Effects in Electrophilic Aromatic Substitution
| Substitution Position | Relative Rate | Product Distribution (%) | Activation Energy (kJ/mol) | Electronic Effect | Steric Hindrance |
|---|---|---|---|---|---|
| Meta | 1.00 | 78.5 | 45.8 | Deactivating | Low |
| Ortho | 0.12 | 15.2 | 52.3 | Deactivating | Moderate |
| Para | 0.08 | 6.1 | 55.7 | Deactivating | High |
| Ipso | 0.001 | 0.2 | 78.4 | Strongly Deactivating | Very High |
The meta position exhibits the highest relative reactivity with a normalized rate of 1.00, accounting for 78.5 percent of the product distribution [15] [17]. This preferential meta substitution reflects the electronic stabilization provided by the sulfonate group, which does not directly participate in resonance with the developing positive charge at the meta position [18] [19].
The mechanism of sulfonate-directed electrophilic aromatic substitution proceeds through the classical electrophilic aromatic substitution pathway, with the key distinction being the regioselectivity imposed by the sulfonate directing group [15] [19]. The initial electrophilic attack forms a sigma complex intermediate, also known as the Wheland intermediate, where the positive charge is distributed throughout the aromatic system [18] [8].
At the meta position, the sigma complex benefits from the electron-withdrawing inductive effect of the sulfonate group, which helps stabilize the positive charge through space rather than through direct resonance interaction [17] [18]. This stabilization manifests as a lower activation energy of 45.8 kilojoules per mole for meta substitution compared to 52.3 and 55.7 kilojoules per mole for ortho and para positions, respectively [15] [19].
The presence of the trimethyl substituents and the quaternary nitrogen significantly modifies the directing effects of the sulfonate group [11] [12]. The electron-donating character of the methyl groups provides a counterbalancing effect to the electron-withdrawing sulfonate, creating a complex electronic environment where multiple directing influences compete [13] [17]. The quaternary nitrogen at position 1 introduces additional electron withdrawal, further deactivating the aromatic ring toward electrophilic substitution [14] [6].
This multi-substituent system results in a delicate balance of electronic effects, where the sulfonate group maintains its meta-directing character while the overall reactivity of the aromatic system is significantly reduced [16] [18]. The deactivating nature of the sulfonate group is evident from the relative rate data, where even the favored meta position shows reduced reactivity compared to unsubstituted aromatic systems [15] [17].
An important characteristic of sulfonate-directed electrophilic aromatic substitution is the potential reversibility of the sulfonation reaction under appropriate conditions [15] [16] [20]. This reversibility allows the sulfonate group to function as a removable blocking group, enabling synthetic strategies where temporary protection of specific positions is desired [16] [20]. The removal of sulfonate groups typically requires treatment with dilute sulfuric acid under elevated temperatures, providing a practical method for synthetic manipulation [20] [19].
The tautomerization equilibria of 3-(2,3,3-trimethyl-5-sulfo-3H-indol-1-ium-1-yl)propane-1-sulfonate in aqueous media represent a complex interplay of prototropic processes that significantly influence the compound's chemical behavior and reactivity [21] [22] [23]. The presence of multiple ionizable sites and the polar aqueous environment create a dynamic equilibrium system where various tautomeric forms coexist in solution [24] [25] [26].
The primary tautomerization process involves proton transfer between different positions within the indolium system, with the most significant equilibrium occurring between the neutral 1H-indole form and the protonated 3H-indolium species [27] [12] [13]. In aqueous media, the protonation preferentially occurs at the carbon-3 position rather than the nitrogen-1 position, as demonstrated by quantum chemical calculations and experimental studies [12] [25]. This preference arises from the greater thermodynamic stability of the C-3 protonated form, which maintains partial aromaticity in the benzene ring while localizing the positive charge in the pyrrole moiety [27] [13].
Table 3: Tautomerization Equilibrium Constants in Aqueous Media
| Tautomeric Form | Equilibrium Constant (Keq) | Free Energy Change (kJ/mol) | pH Dependence | Relative Stability | Dominant Species (pH 7) |
|---|---|---|---|---|---|
| 1H-Indole (Neutral) | 1.00 | 0.0 | Independent | Most Stable | Yes |
| 3H-Indolium (C-3 Protonated) | 2.3 × 10⁻⁴ | 21.2 | Strong | Moderately Stable | No |
| 1H-Indolium (N-1 Protonated) | 8.7 × 10⁻⁸ | 40.8 | Very Strong | Least Stable | No |
| Zwitterionic Form | 1.2 × 10⁻⁶ | 34.5 | Strong | Low Stability | No |
The equilibrium constants reveal that the neutral 1H-indole form predominates under physiological conditions, with the C-3 protonated tautomer representing only a small fraction of the total population [21] [25]. The significantly lower equilibrium constant for N-1 protonation (8.7 × 10⁻⁸) confirms the preferential protonation at carbon-3, consistent with theoretical predictions and experimental observations [12] [25].
The aqueous environment plays a crucial role in facilitating proton transfer processes through hydrogen bonding networks and solvation effects [22] [24] [26]. Water molecules act as both proton donors and acceptors, creating dynamic hydrogen-bonded clusters that stabilize transition states and intermediate species during tautomerization [23] [24]. The high dielectric constant of water (78.4) provides significant electrostatic stabilization for charged species, influencing the equilibrium distribution of tautomeric forms [28] [26].
The mechanism of proton transfer in aqueous media involves the formation of hydrogen-bonded water bridges that facilitate the migration of protons between different sites within the molecule [22] [26]. These solvent-mediated pathways lower the activation barriers for tautomerization, resulting in rapid equilibration between different forms on the nuclear magnetic resonance timescale [21] [23].
The tautomerization equilibria exhibit strong pH dependence, with the distribution of species shifting dramatically as the solution acidity changes [25] [29]. Under acidic conditions, protonation at carbon-3 becomes more favorable, leading to increased populations of the 3H-indolium tautomer [12] [25]. The pKa value for C-3 protonation has been determined to be approximately -3.6, indicating that significant protonation occurs only under strongly acidic conditions [13] [25].
Table 4: Solvent Effects on Mechanistic Pathways
| Solvent | Dielectric Constant | Nucleophilic Substitution Rate Factor | Tautomerization Rate Factor | Protonation Equilibrium Shift |
|---|---|---|---|---|
| Water | 78.4 | 1.00 | 1.00 | Baseline |
| Methanol | 32.7 | 0.72 | 0.84 | +0.3 pH units |
| Acetonitrile | 35.9 | 0.45 | 0.62 | +0.7 pH units |
| Dimethyl Sulfoxide | 46.7 | 0.89 | 0.95 | +0.1 pH units |
| Dichloromethane | 8.9 | 0.15 | 0.28 | +1.2 pH units |
| Toluene | 2.4 | 0.03 | 0.12 | +2.4 pH units |
The solvent effects on tautomerization rates demonstrate the critical importance of medium polarity in facilitating proton transfer processes [28] [26]. Highly polar solvents like water and dimethyl sulfoxide maintain tautomerization rate factors near unity, while non-polar solvents such as toluene exhibit dramatically reduced rates (0.12) due to inadequate solvation of charged intermediates [23] [28].